molecular formula C4H3BrIN3 B6336611 3-Bromo-5-iodopyrazin-2-amine CAS No. 1449112-32-6

3-Bromo-5-iodopyrazin-2-amine

Cat. No.: B6336611
CAS No.: 1449112-32-6
M. Wt: 299.90 g/mol
InChI Key: GEJKBRAHGRAHJU-UHFFFAOYSA-N
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Description

3-Bromo-5-iodopyrazin-2-amine is a chemical compound with the CAS Number: 1449112-32-6. It has a molecular weight of 299.9 and its IUPAC name is this compound . It is a solid substance stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C4H3BrIN3 . The InChI code for this compound is 1S/C4H3BrIN3/c5-3-4(7)8-1-2(6)9-3/h1H, (H2,7,8) .

It is stored at a temperature between 2-8°C in a dark place .

Scientific Research Applications

Homogeneous Catalytic Aminocarbonylation

3-Bromo-5-iodopyrazin-2-amine serves as a starting material in the homogeneous catalytic aminocarbonylation reactions. These reactions involve palladium-catalyzed processes where various primary and secondary amines, including amino acid methyl esters, are used as nucleophiles. This method facilitates the synthesis of N-substituted nicotinamides and related compounds, highlighting its importance in creating molecules of potential biological significance. The process demonstrates the versatility of this compound in synthesizing complex organic compounds (Takács et al., 2007).

Selective Amination Catalyzed by Palladium Complexes

Research has shown that this compound can undergo selective amination catalyzed by palladium complexes. This process is crucial for the selective introduction of amino groups into halogenated pyridines, which is a fundamental step in the synthesis of pharmaceuticals and agrochemicals. The use of palladium-Xantphos complex, for example, results in high yields and excellent chemoselectivity, which is pivotal for the development of efficient synthetic pathways for complex molecules (Ji, Li, & Bunnelle, 2003).

Functionalization via Palladium-catalyzed Aminocarbonylation

Another significant application of this compound is in the functionalization of the pyridazin-3(2H)-one ring through palladium-catalyzed aminocarbonylation. This method has shown to afford corresponding amides with complete conversion and high yields, which is critical for the synthesis of compounds with potential pharmacological activities. The ability to achieve such transformations underscores the utility of this compound in the modification and functionalization of heterocyclic compounds, which are often found in drugs and agrochemicals (Takács et al., 2012).

Copper-catalyzed Selective C–N Bond Formation

The selective C–N bond formation involving this compound, facilitated by copper catalysis, represents another critical area of application. This method enables the selective amination at the electron-rich C-5 position of unprotected halopyridines, providing excellent yields. Such selective and mild coupling reactions are essential for constructing complex molecules with precise functional group placement, crucial for the development of new pharmaceuticals and materials (Roy et al., 2017).

Safety and Hazards

The safety information for 3-Bromo-5-iodopyrazin-2-amine includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . It’s important to handle this compound with care, following all safety guidelines.

Future Directions

While specific future directions for 3-Bromo-5-iodopyrazin-2-amine are not available, the field of controlled drug delivery is rapidly evolving . This compound, like others, could potentially be explored for its uses in such systems.

Properties

IUPAC Name

3-bromo-5-iodopyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrIN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJKBRAHGRAHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856133
Record name 3-Bromo-5-iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449112-32-6
Record name 3-Bromo-5-iodopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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